molecular formula C18H16ClNOS B5651380 3-chloro-6-methyl-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5651380
M. Wt: 329.8 g/mol
InChI Key: MGIQDMGIVQACIP-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Chlorination and Methylation: Introduction of the chloro and methyl groups can be done using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.

    Amidation: The carboxylic acid group on the benzothiophene can be converted to the carboxamide using reagents like carbodiimides and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiophenes.

Scientific Research Applications

3-chloro-6-methyl-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive benzothiophenes.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzothiophenes can interact with various enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-1-benzothiophene-2-carboxamide
  • 3-chloro-1-benzothiophene-2-carboxamide
  • N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-6-methyl-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents on the benzothiophene core. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-chloro-6-methyl-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-12-7-8-14-15(11-12)22-17(16(14)19)18(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIQDMGIVQACIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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